3,9-Dioxa-7-azabicyclo[3.3.1]nonane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,9-dioxa-7-azabicyclo[3.3.1]nonane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5-3-8-4-6(9-5)2-7-1/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYYAUFHKJHMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC(O2)CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Properties of 3,9 Dioxa 7 Azabicyclo 3.3.1 Nonane
The fundamental characteristics of a chemical compound are defined by its physicochemical properties. For 3,9-Dioxa-7-azabicyclo[3.3.1]nonane, these properties provide a quantitative description of the molecule.
| Property | Value |
| IUPAC Name | This compound |
| CAS Registry Number | 281-08-3 |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| SMILES Code | C1(O2)COCC2CNC1 |
Synthesis and Characterization
The construction of the 3,9-Dioxa-7-azabicyclo[3.3.1]nonane scaffold can be achieved through various synthetic strategies.
A concise synthesis of a related compound, 3,7-dioxa-9-aza-bicyclo[3.3.1]nonane, has been reported involving an intramolecular N-cyclization of an amine diol in the presence of trifluoroacetic acid. rsc.orgresearchgate.net This approach highlights the use of cyclization reactions to form the bicyclic system. The synthesis of other derivatives can involve multi-step sequences, starting from readily available materials.
Once synthesized, the structural elucidation and confirmation of this compound and its derivatives rely on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is instrumental in determining the connectivity and stereochemistry of the molecule. Infrared (IR) spectroscopy provides information about the functional groups present, while mass spectrometry (MS) confirms the molecular weight and fragmentation pattern. For crystalline derivatives, X-ray crystallography offers a definitive three-dimensional structure. researchgate.net
Applications in Chemical Synthesis
The utility of 3,9-Dioxa-7-azabicyclo[3.3.1]nonane extends to its role as a versatile building block in the synthesis of more complex molecular architectures. Its inherent structural features, including the presence of reactive functional groups and a defined stereochemical arrangement, make it an attractive starting material for the construction of novel compounds with potential applications in medicinal chemistry and materials science.
For instance, derivatives of this compound have been used in the synthesis of carboxamides, which are an important class of compounds in drug discovery. molport.com The bicyclic framework can serve as a rigid scaffold to which various substituents can be attached, allowing for the systematic exploration of structure-activity relationships.
Homologues and Analogues
Historical Perspectives on Bicyclo[3.3.1]nonane Synthesis
Early approaches to the bicyclo[3.3.1]nonane skeleton often involved multi-step sequences. One of the pioneering methods was the Robinson annulation, which involves the formation of a six-membered ring through a Michael addition followed by an aldol (B89426) condensation. ucl.ac.uk Another classical approach is the Dieckmann condensation of pimelic acid derivatives, leading to the formation of a cyclic β-keto ester, which can then be further elaborated. semanticscholar.org The reaction of aldehydes with β-dicarbonyl compounds, such as the condensation of aliphatic or aromatic aldehydes with acetylacetone, has also been a foundational method for constructing this bicyclic system. rsc.orgnih.gov Furthermore, the reaction between carvone (B1668592) and ethyl acetoacetate (B1235776) represents another early example of synthesizing the bicyclo[3.3.1]nonane framework. rsc.orgnih.gov These early methods, while foundational, often required harsh reaction conditions and sometimes resulted in low yields or lack of stereocontrol.
Targeted Synthesis of this compound
The specific architecture of this compound, containing two oxygen atoms and one nitrogen atom within the bicyclic framework, necessitates tailored synthetic strategies.
A notable strategy for the construction of the 3,7-dioxa-9-azabicyclo[3.3.1]nonane skeleton involves an intramolecular N-cyclization. rsc.orgnih.gov A reported synthesis by C. M. Park commenced with an amine diol, which was converted to a cyclization precursor. rsc.orgnih.gov This precursor, upon treatment with trifluoroacetic acid, underwent a rapid intramolecular cyclization to yield a hemiaminal with an 80% yield. rsc.orgnih.gov The target molecule, 3,7-dioxa-9-azabicyclo[3.3.1]nonane, was then obtained from this hemiaminal in a few subsequent steps with a high yield of 99%. rsc.orgnih.govresearchgate.netresearchgate.net This approach highlights the efficiency of acid-catalyzed intramolecular cyclization in forming the bicyclic core.
Transannular cyclizations, which involve the formation of a bond across a medium-sized ring, represent a powerful tool for constructing bicyclic systems. While specific examples for the direct synthesis of this compound via this method are less common in the provided search results, the general principle is well-established for related bicyclo[3.3.1]nonane derivatives. For instance, the reaction of 3,7-bismethylenebicyclo[3.3.1]nonane with F-TEDA-BF4 in protic solvents leads to the formation of adamantane (B196018) derivatives through a selective transannular cyclization. rsc.org This demonstrates the potential of electrophile-induced cyclizations of appropriately substituted cyclooctane (B165968) precursors to forge the bicyclo[3.3.1]nonane framework.
Diverted Tsuji-Trost Processes in Azabicyclo[3.3.1]nonane Synthesis
A novel and efficient method for the synthesis of 2-azabicyclo[3.3.1]nonane ring systems utilizes a tandem diverted Tsuji-Trost process. nih.govnih.govresearchgate.net This palladium-catalyzed approach starts from simple pyrroles and proceeds through a combined photochemical and catalytic sequence. nih.govnih.govresearchgate.net Mechanistic studies indicate that the reaction is initiated by an acid-assisted C-N bond cleavage, forming a π-allyl palladium intermediate. nih.govd-nb.info Instead of the typical nucleophilic attack, a β-hydride elimination occurs, leading to a reactive diene intermediate. nih.govd-nb.info This diene then undergoes an intramolecular 1,6-conjugate addition to construct the azabicyclo[3.3.1]nonane core. nih.gov This strategy is notable for its broad substrate scope, tolerating a variety of functional groups relevant to medicinal chemistry. nih.govnih.govresearchgate.net The reaction can be performed using palladium(II) acetate (B1210297) and a phosphine (B1218219) ligand like DPEPhos. researchgate.net
| Starting Material | Catalyst System | Product | Yield |
| N-Alkyl/Aryl substituted pyrrole (B145914) derivatives | Pd(OAc)₂, DPEPhos | 2-Azabicyclo[3.3.1]nonane derivatives | Good to moderate |
| N-Benzyl substituted pyrrole derivatives | Pd(OAc)₂, DPEPhos | 2-Azabicyclo[3.3.1]nonane derivatives | Good to moderate |
| Pyrrole with electron-rich heterocyclic substituents | Pd(OAc)₂, DPEPhos | 2-Azabicyclo[3.3.1]nonane derivatives | Reduced |
| Pyrrole with electron-poor heterocyclic substituents | Pd(OAc)₂, DPEPhos | 2-Azabicyclo[3.3.1]nonane derivatives | Reduced |
| This table summarizes the general scope of the diverted Tsuji-Trost process for the synthesis of 2-azabicyclo[3.3.1]nonanes. nih.govresearchgate.net |
Cascade Reactions in Bicyclo[3.3.1]nonane Core Construction
Cascade reactions, where a series of transformations occur in a single pot, offer an efficient and atom-economical approach to complex molecules like bicyclo[3.3.1]nonanes.
The Michael/aldol cascade reaction is a powerful strategy for the one-pot construction of the bicyclo[3.3.1]nonane core. rsc.orgucl.ac.uk This typically involves the reaction of a 1,3-dicarbonyl compound, such as a cyclohexanedione, with an α,β-unsaturated aldehyde or ketone. rsc.orgucl.ac.uk The reaction is initiated by a Michael addition of the enolate of the dicarbonyl compound to the α,β-unsaturated system. The resulting intermediate then undergoes an intramolecular aldol condensation to form the bicyclic framework. rsc.orgucl.ac.uk For instance, an asymmetric Michael/aldol cascade reaction has been utilized to synthesize functionalized azabicyclo[3.3.1]nonane derivatives in good yield and with excellent enantiomeric excess. rsc.orgnih.gov This method often employs organocatalysts to control the stereochemistry of the newly formed chiral centers. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Enantiomeric Excess |
| Cyclohexanedione derivative (314) | α,β-Unsaturated aldehyde (315) | NaBH₄ | Azabicyclo[3.3.1]nonane derivative (317) | Good | Excellent |
| Cyclohexanones (72) | α,β-Unsaturated aldehydes or ketones (73) | Not specified | Bicyclo[3.3.1]nonane with bridgehead ketone (74) | Not specified | Not specified |
| β-Keto ester (75) | Acrolein (76) | TMG (1,1,3,3-tetramethylguanidine) | Bicyclo[3.3.1]nonane derivative (77) | Not specified | Not specified |
| This table presents examples of Michael/Aldol cascade reactions for the synthesis of bicyclo[3.3.1]nonane and azabicyclo[3.3.1]nonane derivatives. rsc.orgnih.gov |
Mannich Cyclocondensation for Azabicyclo[3.3.1]nonane Derivatives
The Mannich reaction is a powerful tool for constructing diazabicyclo[3.3.1]nonane skeletons, often referred to as bispidinones. This methodology typically involves a one-pot cyclocondensation of a 4-oxopiperidine derivative, a primary amine, and formaldehyde (B43269). semanticscholar.orgect-journal.kzresearchgate.net For instance, a series of 3,7-diazabicyclo[3.3.1]nonan-9-ones were synthesized by reacting 1-(3-ethoxypropyl)-4-oxopiperidine with various primary amines (such as 1-(3-aminopropyl)imidazole (B109541) or 1-(2-aminoethyl)piperazine) and paraformaldehyde in methanol (B129727) with acetic acid. ect-journal.kzresearchgate.netdoaj.org This double Mannich reaction proceeds in acceptable yields. ect-journal.kzresearchgate.net
The resulting ketone at the C9 position can be subsequently removed. A common method is the Wolff-Kischner reduction, using hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as triethylene glycol, to yield the corresponding 3,7-diazabicyclo[3.3.1]nonane. semanticscholar.orgect-journal.kzresearchgate.net Spectroscopic analysis, particularly NMR, indicates that these derivatives typically adopt a stable chair-chair conformation for both piperidine (B6355638) rings. semanticscholar.orgect-journal.kzresearchgate.net
A similar condensation strategy using piperidine-4-ones with chiral amines and formaldehyde has been employed to create chiral diamino ligands based on the bicyclo[3.3.1]nonane skeleton. rsc.org The classic Robinson-Schöpf synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one also follows this pathway, using glutaraldehyde, benzylamine (B48309) hydrochloride, and 3-oxopentanedioic acid. google.com
| Piperidone Reactant | Amine Reactant | Key Reagents | Resulting Scaffold | Reference |
|---|---|---|---|---|
| 1-(3-ethoxypropyl)-4-oxopiperidine | 1-(3-aminopropyl)imidazole | Paraformaldehyde, Acetic Acid | 3,7-Diazabicyclo[3.3.1]nonan-9-one derivative | ect-journal.kz |
| 1-(3-ethoxypropyl)-4-oxopiperidine | 1-(2-aminoethyl)piperazine | Paraformaldehyde, Acetic Acid | 3,7-Diazabicyclo[3.3.1]nonan-9-one derivative | ect-journal.kz |
| Piperidine-4-ones | Chiral Amines | Formaldehyde | Chiral Bicyclo[3.3.1]nonane Ligands | rsc.org |
| 3-Oxopentanedioic Acid | Benzylamine Hydrochloride | Glutaraldehyde, Sodium Acetate | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | google.com |
Stereoselective Synthesis of Bicyclo[3.3.1]nonane Scaffolds
Achieving stereocontrol is crucial in the synthesis of complex molecules. For bicyclo[3.3.1]nonane scaffolds, several stereoselective methods have been developed. An organocatalytic domino Michael-hemiacetalization-Michael reaction has been used to synthesize functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives with high stereoselectivity. nih.gov This reaction, involving (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals, creates four contiguous stereogenic centers, including a tetrasubstituted one, with excellent diastereoselectivities (>99:1 dr) and high enantioselectivities (up to 96% ee). nih.gov
Another powerful strategy involves an organocatalytic Michael addition of N-protected piperidine ketoesters to nitroalkenes, followed by an intramolecular nitro-Mannich reaction. rsc.org This sequence provides the first enantioselective synthesis of highly functionalized 1-azabicyclo[3.3.1]nonanes (1-isomorphans), which feature six contiguous stereocenters. rsc.org The synthesis is highly stereoselective, achieving up to 98% ee and >99:1 diastereomeric ratio. rsc.org
| Target Scaffold | Key Reaction Type | Stereochemical Outcome | Reference |
|---|---|---|---|
| 3-Oxabicyclo[3.3.1]nonan-2-one | Domino Michael-hemiacetalization-Michael | >99:1 dr, up to 96% ee | nih.gov |
| 1-Azabicyclo[3.3.1]nonane (1-Isomorphan) | Michael addition / Intramolecular nitro-Mannich | >99:1 dr, up to 98% ee | rsc.org |
Synthetic Utility of Vinyl Aziridines in Bicyclo[3.3.1]nonane Formation
Vinyl aziridines have emerged as versatile intermediates in the formation of azabicyclic systems. A novel three-step synthesis of the 2-azabicyclo[3.3.1]nonane ring system utilizes vinyl aziridines in a key palladium-catalyzed transformation. nih.govresearchgate.net The process begins with the photochemical synthesis of a vinyl aziridine (B145994) from a simple pyrrole. nih.govresearchgate.net
The core of the methodology is a diverted Tsuji–Trost sequence. nih.govresearchgate.net Mechanistic studies suggest the reaction proceeds through an acid-assisted C-N bond cleavage of the aziridine, which is followed by a β-hydride elimination to generate a reactive diene intermediate. nih.govresearchgate.net This tandem catalytic process allows for the efficient construction of the bicyclic amine, providing a short and versatile route to the biologically important morphan scaffold with a broad substrate scope. researchgate.net This approach demonstrates how pathways often considered off-cycle, like β-hydride elimination from π-allyl palladium complexes, can be controlled to achieve productive and novel transformations. nih.gov
Multicomponent Reactions for Bicyclo[3.3.1]nonane Core Structures
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single operation to form complex products, minimizing waste and operational steps. Several MCRs have been developed for the synthesis of bicyclo[3.3.1]nonane cores.
A notable example is a catalyst-free, one-pot domino reaction for producing functionalized 2,8-oxazabicyclo[3.3.1]nonanes. deepdyve.com This reaction brings together 2-hydroxychalcones, 4-hydroxycoumarin (B602359) (or related 1,3-dicarbonyls like 1,3-cyclohexanedione), and aqueous ammonia. deepdyve.com The transformation is believed to proceed through a sequence of intermolecular Michael addition, amination, and intramolecular bicyclization. deepdyve.com
In another approach, a novel protocol for preparing functionalized 9-azabicyclo[3.3.1]nonane (ABCN) derivatives was developed through a complex cascade reaction. nih.gov This MCR involves the simple refluxing of a mixture of 3-formylchromones, enaminones, and heterocyclic ketene (B1206846) aminals, leading to a series of ABCNs suitable for combinatorial synthesis. nih.gov Cationic lanthanide complexes have also been shown to catalyze the tandem Friedel–Crafts alkylation/ketalization of 2-hydroxychalcones with naphthols or phenols to yield diaryl-fused 2,8-dioxabicyclo[3.3.1]nonanes. bohrium.com
| Components | Catalyst/Conditions | Resulting Scaffold | Reference |
|---|---|---|---|
| 2-Hydroxychalcones, 4-Hydroxycoumarin, Aqueous Ammonia | Catalyst-free | 2,8-Oxazabicyclo[3.3.1]nonane | deepdyve.com |
| 3-Formylchromones, Enaminones, Heterocyclic Ketene Aminals | Reflux | 9-Azabicyclo[3.3.1]nonane | nih.gov |
| 2-Hydroxychalcones, Naphthols/Phenols | Cationic Lanthanide Complex | 2,8-Dioxabicyclo[3.3.1]nonane | bohrium.com |
Strategies for Functional Group Incorporation onto the this compound Framework
The direct synthesis of the specific this compound framework relies on strategies that incorporate the required heteroatoms during the ring-forming process. A concise synthesis was reported by C. M. Park, highlighting an intramolecular N-cyclization as the key step. rsc.orgresearchgate.net
The synthesis begins with an amine diol precursor. rsc.orgresearchgate.net Treatment of this diol with trifluoroacetic acid prompts a rapid intramolecular cyclization to form a hemiaminal intermediate in good yield (80%). rsc.org This hemiaminal is the direct precursor to the target molecule. In a subsequent step, this intermediate is converted into the desired 3,7-dioxa-9-aza-bicyclo[3.3.1]nonane with a near-quantitative yield of 99%. rsc.org This approach effectively embeds the oxygen and nitrogen atoms into the bicyclic framework as part of the core synthetic strategy.
Fundamental Conformational States of Bicyclo[3.3.1]nonanes
The bicyclo[3.3.1]nonane system is a bridged bicyclic structure composed of two six-membered rings. Its conformational landscape is primarily dominated by two key arrangements: the chair-chair and the boat-chair conformations. oregonstate.edu
Chair-Chair (CC) Conformations
The most stable and commonly adopted conformation for the bicyclo[3.3.1]nonane skeleton is the twin-chair or chair-chair (CC) form. rsc.orgiucr.orgresearchgate.net In this arrangement, both six-membered rings adopt a chair shape. This conformation is generally preferred in the parent carbocycle and many of its derivatives. nih.gov However, the ideal chair geometry is often distorted to alleviate steric strain. A significant feature of the CC conformation is the close proximity of the atoms at the C3 and C7 positions, which can lead to considerable transannular interactions (interactions across the rings). oregonstate.edursc.org In many 3,7-diaza derivatives, the CC conformation is maintained, with both piperidine rings existing in a chair form. semanticscholar.org X-ray diffraction studies of various bicyclo[3.3.1]nonane derivatives have confirmed the prevalence of the twin-chair conformation, although often with significant flattening of the rings to reduce repulsive interactions. iucr.orgjournals.co.za
Boat-Chair (BC) Conformations
While the chair-chair form is often the most stable, the boat-chair (BC) conformation represents a significant alternative in the conformational equilibrium. wisc.eduoregonstate.edu In the BC conformation, one of the six-membered rings maintains a chair geometry while the other adopts a boat form. iucr.org The energy difference between the CC and BC conformers can be small, and in certain substituted systems, the BC form can become the predominant species. researchgate.netacs.org For instance, theoretical calculations and lanthanide-induced NMR shift investigations on bicyclo[3.3.1]nonan-9-one indicated a small but significant population (0.9–2.4% at -165 °C) of the BC conformer. rsc.org The presence of bulky substituents or specific heteroatoms can shift the equilibrium towards the BC conformation to avoid severe steric or electronic repulsions that would be present in the CC form. iucr.orgrsc.org
Factors Influencing Conformational Equilibria (e.g., lp-lp repulsion, "Hockey Sticks" effect)
Several factors can influence the balance between the chair-chair and boat-chair conformations. The introduction of substituents or heteroatoms can dramatically alter the conformational preference.
Lone Pair-Lone Pair (lp-lp) Repulsion : In hetero-substituted bicyclo[3.3.1]nonanes, such as those containing nitrogen or sulfur, the repulsion between the lone pairs of electrons on these heteroatoms at positions 3 and 7 can destabilize the chair-chair conformation. For example, 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes typically adopt a BC conformation to minimize the steric repulsion between the aryl groups and the lp-lp repulsion between the nitrogen atoms. nih.govrsc.org
"Hockey Sticks" Effect : This term describes the repulsive interaction that arises from the parallel alignment of lone pairs on heteroatoms at the 3- and 7-positions in the chair-chair conformation. This effect is particularly pronounced in systems with heavy atoms like sulfur or selenium. For instance, 9-oxa-3,7-dithiabicyclo[3.3.1]nonane and 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane are found to be rich in their BC conformers, a direct consequence of the lp-lp repulsion of the heavy atoms in the CC form, which is referred to as the "Hockey Sticks" effect. nih.govrsc.org
Steric Interactions : The presence of bulky substituents can force the system into a BC conformation to avoid severe 1,3-diaxial steric repulsion that would occur in the CC form. rsc.org
Hydrogen Bonding : Intramolecular hydrogen bonding can also be a deciding factor. In certain hydroxy-substituted azabicycles, the boat form of the piperidine ring is preferred because it allows for stabilizing intramolecular hydrogen bonding between the nitrogen's lone pair and the hydroxyl proton. researchgate.net
The following table summarizes how different structural features influence the conformational preference in bicyclo[3.3.1]nonane systems.
| Factor | Preferred Conformation | Rationale | Example Compound(s) |
| Unsubstituted System | Chair-Chair (CC) | Lower overall strain | Bicyclo[3.3.1]nonane |
| lp-lp Repulsion | Boat-Chair (BC) | Minimizes repulsion between heteroatom lone pairs at C3/C7. nih.govrsc.org | 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes rsc.org |
| "Hockey Sticks" Effect | Boat-Chair (BC) | Strong lp-lp repulsion from heavy atoms (S, Se) at C3/C7. nih.govrsc.org | 9-Oxa-3,7-dithiabicyclo[3.3.1]nonane nih.govrsc.org |
| Bulky Substituents | Boat-Chair (BC) | Avoids 1,3-diaxial steric clashes. rsc.org | 2,4,4-trimethylcyclohexane-1,3-dione derived bicyclo[3.3.1]nonanes ucl.ac.uk |
| Intramolecular H-Bonding | Boat-Chair (BC) | Stabilizing interaction possible only in the BC form. researchgate.net | Epimeric secondary alcohols of 3-thia-7-azabicyclo[3.3.1]nonan-9-ones researchgate.net |
Spectroscopic Techniques for Conformational Assignment
The elucidation of the preferred conformations of bicyclo[3.3.1]nonane systems heavily relies on spectroscopic methods, with Nuclear Magnetic Resonance (NMR) being the most powerful tool.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies
NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, is invaluable for determining the stereochemistry and conformational dynamics of bicyclo[3.3.1]nonane derivatives. rsc.orgtandfonline.com The chemical shifts and coupling constants of the nuclei are highly sensitive to their geometric environment. rsc.org For instance, ¹³C NMR chemical shifts can reliably confirm the conformation of the bicyclic framework. rsc.org In some cases, the broadening of NMR signals at low temperatures can indicate the presence of a conformational equilibrium between the CC and BC forms. nih.govrsc.org Two-dimensional NMR experiments, such as COSY and NOESY, are also employed to unequivocally establish stereochemistry and assign signals. tandfonline.comlu.se
Proton (¹H) NMR Coupling Constant Analysis
The analysis of vicinal (three-bond, ³J) proton-proton coupling constants in ¹H NMR spectra is a cornerstone of conformational analysis. wisc.edutandfonline.com The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. This relationship allows for the differentiation between chair and boat conformations. acs.org
In a chair-chair conformation, specific coupling patterns are expected. For instance, the analysis of various 3,7-diazabicyclo[3.3.1]nonane derivatives revealed that a doublet of doublets for the equatorial protons at C2, C4, C6, and C8, with large geminal coupling constants (10.5-11 Hz) and smaller vicinal constants (3.0-6.0 Hz), is characteristic of a CC conformation. semanticscholar.org
Conversely, a boat-chair conformation will exhibit different coupling patterns. If one ring adopts a boat conformation, some protons that were axial/equatorial in the chair form will have different spatial relationships. For example, in a synthetic azabicycle, a large coupling constant (³J = 10.5 Hz) for the C5-H signal was observed, which arises from the eclipsed orientation of a neighboring proton (C6-He) when the cyclohexane (B81311) ring is in a boat form. semanticscholar.org This contrasts with the smaller coupling constants expected if the ring were in a chair conformation where the dihedral angles are approximately 60°. semanticscholar.org
The table below provides a general guide to how coupling constants can help in conformational assignment.
| Conformation | Proton Relationship | Typical Dihedral Angle | Expected ³JHH Coupling Constant |
| Chair | Axial-Axial | ~180° | Large (~8-13 Hz) |
| Chair | Axial-Equatorial | ~60° | Small (~2-5 Hz) |
| Chair | Equatorial-Equatorial | ~60° | Small (~2-5 Hz) |
| Boat | Eclipsed | ~0° | Large (~10 Hz) semanticscholar.org |
| Boat | Gauche | ~60° | Small (~2-5 Hz) |
Nuclear Overhauser Effect Spectroscopy (NOESY) Correlations for Spatial Arrangement
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. In the context of this compound systems and their analogues, NOESY experiments are crucial for elucidating their conformational preferences.
For instance, in a related azabicyclo[3.3.1]nonane derivative, NOESY data revealed key correlations that confirmed a chair conformation for the piperidine ring. acs.org Specifically, the observation of correlations between axial protons (2-H a and 4-H a) and between equatorial protons and those on adjacent rings (2-H e with 8-H e, and 4-H e with 6-H e) provided definitive evidence for the chair geometry. acs.org The absence of a large coupling constant for the proton at position 5 further supported the chair conformation of the cyclohexane ring. acs.org
In another study involving 7,7-dimethyl[3.3.1]azabicycle, NOESY correlations were instrumental in establishing a boat/chair conformation. acs.org The piperidine ring was determined to be in a chair form due to correlations between 2-H a /4-H a, 2-H e /8-H e, and 4-H e /6-H e. acs.org The introduction of two methyl groups at the C7 position forces the cyclohexane ring into a boat conformation. acs.org These examples highlight the utility of NOESY in providing unambiguous assignments of conformation in these bicyclic systems. The spatial arrangement of substituents can also be determined, as demonstrated by the NOESY correlation between 2-H a and 7-H a, indicating their proximity. acs.org
Carbon-13 (¹³C) NMR Chemical Shift Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a fundamental tool for the structural elucidation of organic molecules, providing valuable information about the carbon framework. In the analysis of this compound and its analogues, ¹³C NMR chemical shifts are highly sensitive to the conformational and electronic environment of each carbon atom.
Substituent effects are readily observed in the ¹³C NMR spectra. The introduction of different groups at the nitrogen atoms of the bispidine cycle has been shown to affect the spectral characteristics. semanticscholar.orgdoaj.org For instance, the chemical shifts of the carbon atoms in the piperidine rings are influenced by the nature of the N-substituents. semanticscholar.org
The analysis of ¹³C NMR data, often in conjunction with other NMR techniques like ¹H NMR and 2D correlation experiments (HSQC, HMBC), allows for the complete assignment of the carbon skeleton and provides strong evidence for the predominant conformation in solution. jrespharm.com The upfield or downfield shifts of specific carbon signals can be correlated with steric compression or electronic effects arising from the molecular geometry. acs.org
X-ray Diffraction Analysis for Solid-State Conformations
X-ray diffraction analysis provides definitive evidence of the molecular structure in the solid state, offering precise bond lengths, bond angles, and conformational details. For this compound systems and their analogues, this technique has been instrumental in confirming the conformations predicted by spectroscopic and computational methods.
Several studies on related bicyclo[3.3.1]nonane derivatives have utilized X-ray crystallography to establish their solid-state structures. For example, the X-ray analysis of 7-benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol confirmed a chair-chair conformation. researchgate.net Similarly, 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one was also found to adopt a chair-chair conformation in the solid state. researchgate.net In another case, the hydrochloride salt of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one was shown by X-ray analysis to exist in a chair-chair conformation. evitachem.com
However, the chair-chair conformation is not always the most stable. The X-ray structure of 7-benzyl-9-(4-N,N'-dimethylaminophenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-ol revealed a rare stable chair-boat conformation. researchgate.net This highlights the significant influence that substituents can have on the conformational preference of the bicyclic system. The solid-state conformation is a result of a balance between intramolecular forces and intermolecular packing forces within the crystal lattice.
Theoretical calculations can complement experimental X-ray data. For 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, ab initio calculations showed a relatively small energy difference of 1.497 kcal/mol between the chair-chair and boat-chair conformers, suggesting that both conformations might be accessible. researchgate.net
Impact of Substituents on this compound Conformation
The conformation of the this compound ring system is significantly influenced by the nature and position of substituents. While the parent bicyclo[3.3.1]nonane often prefers a double chair conformation, the introduction of substituents can shift the equilibrium towards other conformations like the chair-boat or even a twisted boat-boat.
In many 3-azabicyclo[3.3.1]nonane derivatives, the twin-chair conformation is predominant, though often distorted due to repulsion between the lone pair of electrons on the nitrogen at position 3 and the hydrogen at C7. rsc.org However, the presence of a substituent at the 7-position can alter this preference. rsc.org A bulky substituent at the 3β-position, such as a t-butyl group, can destabilize the chair-chair conformation. researchgate.net Conversely, a 3α-substituent will typically force the substituted ring into a boat conformation. researchgate.net
The introduction of substituents on the nitrogen atoms in 3,7-diazabicyclo[3.3.1]nonane systems has been shown to affect their spectral characteristics, which is indicative of conformational changes. semanticscholar.orgdoaj.org For instance, N-nitrosation of 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes, which typically adopt a boat-chair conformation, can lower the lone pair-lone pair repulsion between the nitrogen atoms in a chair-chair conformation due to the increased sp² character of the nitrogens. rsc.org
The nature of the substituent at the 9-position also plays a role. In a study of 3,7-diheterabicyclo[3.3.1]nonan-9-ones, the addition of aryl Grignard reagents to the carbonyl group resulted in tertiary alcohols. The resulting conformation in the solid state was dependent on the heteroatoms in the ring; the oxygen-containing bicyclic alcohol was found in a chair-chair form, while the sulfur-containing analogue adopted a chair-boat conformation. researchgate.net
Conformational Flexibility and Dynamic Processes
The this compound system, like other bicyclo[3.3.1]nonane derivatives, is not a rigid structure but possesses a degree of conformational flexibility. ucl.ac.uk The molecule can exist as an equilibrium of different conformers, such as the chair-chair (CC), chair-boat (CB), and boat-boat (BB) forms. The relative energies of these conformers and the barriers to interconversion between them determine the dynamic behavior of the molecule.
The chair-chair conformation is often the most stable, but the chair-boat form can also be significantly populated, especially when there are destabilizing steric interactions in the chair-chair conformer. oregonstate.edursc.org The boat-boat conformation is generally considered to be of higher energy and less populated. rsc.org
Variable temperature NMR spectroscopy is a key technique for studying the dynamic processes in these systems. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic parameters (ΔG, ΔH, ΔS) for the conformational equilibria and the activation barriers for ring inversion. For example, variable temperature ¹³C NMR has been used to study the chair-boat to boat-boat equilibrium in substituted bicyclo[3.3.1]nonanes. researchgate.net
In one study of an azabicyclo[3.3.1]nonane derivative, variable temperature ¹H NMR experiments showed that the chemical shifts of certain protons barely changed upon heating from 25 to 125 °C, indicating that the molecule remained in a relatively inflexible chair/chair conformation within this temperature range. acs.org The rigidity of the bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffold is a notable feature that influences its coordination chemistry. researchgate.net
The conformational flexibility of these molecules is a critical factor in their chemical reactivity and biological activity, as the different conformers may exhibit different properties and interactions with other molecules. ucl.ac.uk
General Reactivity Patterns of Bicyclo[3.3.1]nonanes
The bicyclo[3.3.1]nonane framework is a versatile scaffold in organic synthesis, serving as a precursor to more complex molecules, including natural products and biologically active compounds. nih.govrsc.orgresearchgate.net Its reactivity is characterized by a propensity for transannular reactions and rearrangements, largely influenced by the conformational flexibility of its twin-chair, chair-boat, and boat-boat forms. nih.govoregonstate.edu
Substituents on the bicyclo[3.3.1]nonane core significantly direct its reactivity. For instance, appropriately substituted bicyclo[3.3.1]nonanes can undergo transannular cyclization to form adamantane derivatives. The presence of functional groups at the C3 and C7 positions can lead to ring-closure reactions. researchgate.net The reactivity of these systems is also dictated by the nature of the atoms within the bicyclic framework. For example, the presence of heteroatoms like nitrogen and sulfur introduces unique stereoelectronic effects and neighboring group participation that are not observed in the carbocyclic analogues. nih.govechemi.com
The general reactivity also includes susceptibility to standard organic transformations. For example, ketone functionalities within the bicyclo[3.3.1]nonane system can be subject to nucleophilic attack, and enone systems can undergo Michael additions and other annulation reactions to build more complex structures. rsc.orgontosight.ai The inherent strain and geometry of the bicyclic system can also influence the stereochemical outcome of these reactions. oregonstate.edu
Transannular Reactions and Intramolecular Processes in Dioxa-Azabicyclo[3.3.1]nonanes
Transannular reactions, or cross-ring reactions, are a hallmark of bicyclo[3.3.1]nonane systems due to the spatial proximity of the C3 and C7 positions. oregonstate.edu In the case of this compound and related structures, the presence of heteroatoms introduces additional possibilities for intramolecular interactions and rearrangements.
A key example of intramolecular processes is the cyclization of amine diols to form the 3,7-dioxa-9-azabicyclo[3.3.1]nonane skeleton. This reaction proceeds via an intramolecular N-cyclization, often facilitated by acid, to yield a hemiaminal intermediate which then forms the final bicyclic product. rsc.org
Furthermore, the bicyclo[3.3.1]nonane framework is predisposed to transannular cyclizations that can lead to the formation of adamantane-type structures. While specific examples for this compound are not prevalent in the provided results, the general principle of transannular reactions in the parent bicyclo[3.3.1]nonane system is well-established. These reactions often involve the formation of a bond between the C3 and C7 positions. oregonstate.edu
In systems containing a sulfur atom at the 9-position (9-thiabicyclo[3.3.1]nonanes), neighboring group participation from the sulfur atom is a dominant factor in the reactivity at the C2 and C6 positions. This involves the formation of an intermediate episulfonium ion, which facilitates nucleophilic substitution. echemi.commdpi.com While this is not a direct example of a transannular reaction in the C3-C7 sense, it highlights the importance of intramolecular processes in related heterocyclic bicyclic systems.
Mechanistic Studies of Ring Formation and Transformation Reactions
The formation and transformation of azabicyclo[3.3.1]nonane systems, including the this compound core, have been the subject of detailed mechanistic investigations. These studies reveal a variety of reaction pathways, including acid-assisted bond cleavages, the involvement of reactive intermediates, and cascade reactions.
One notable method for the construction of the 2-azabicyclo[3.3.1]nonane ring system involves a tandem diverted Tsuji-Trost process. researchgate.netnih.govnih.gov This sequence is initiated by a photochemical reaction followed by a palladium-catalyzed rearrangement. nih.govnih.gov
Acid-Assisted C-N Bond Cleavage and β-Hydride Elimination
Mechanistic studies of the aforementioned tandem diverted Tsuji-Trost process have demonstrated that the reaction proceeds through an acid-assisted cleavage of a C-N bond. researchgate.netnih.govnih.gov This cleavage is a key step in forming a π-allyl palladium intermediate. nih.gov
Following the C-N bond cleavage, a β-hydride elimination occurs from the intermediate complex, leading to the formation of a reactive diene. researchgate.netnih.govnih.gov This diene then undergoes an intramolecular 1,6-addition to form the bicyclic product. nih.gov The requirement of an acid for this process has been confirmed through control experiments. researchgate.net This sequence highlights how what might typically be considered off-cycle reactions can be harnessed to create complex molecular architectures efficiently. researchgate.netnih.gov
Computational studies on related azabicyclo[3.3.1]nonane systems have also explored the mechanisms of amide bond cleavage, revealing that intramolecular nucleophilic attack by a nitrogen atom is a favorable pathway. researchgate.net
Role of Reactive Intermediates (e.g., episulfonium ions)
In the synthesis and reactions of related 9-thiabicyclo[3.3.1]nonane systems, the formation of a reactive episulfonium ion intermediate plays a crucial role. echemi.commdpi.com This intermediate arises from the neighboring group participation of the sulfur atom in the displacement of a leaving group at the C2 or C6 position. echemi.commdpi.com
The formation of the episulfonium ion proceeds with an inversion of stereochemistry at the carbon center. echemi.com The subsequent attack of a nucleophile on this intermediate occurs via an SN2 mechanism, resulting in a second inversion. This double inversion process ultimately leads to the retention of the original stereochemistry in the final product. echemi.commdpi.com The episulfonium ion is highly activated and water-soluble, allowing for facile reactions with a wide range of nucleophiles. mdpi.com
Stereoelectronic Effects in this compound Reactivity
The reactivity and conformational preferences of this compound and related systems are significantly influenced by stereoelectronic effects. These effects arise from the specific spatial arrangement of orbitals and lone pairs of electrons within the molecule.
In substituted 3-azabicyclo[3.3.1]nonanes, the conformation is often a balance between minimizing steric repulsions and maximizing stabilizing stereoelectronic interactions. For example, in some 3,7-diazabicyclo[3.3.1]nonanes, a chair-boat conformation is adopted to avoid lone pair-lone pair repulsion between the nitrogen atoms and 1,3-diaxial steric interactions. nih.gov However, in 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane, stabilizing LP-N–C–S stereoelectronic interactions favor the chair-chair conformer. nih.gov
The presence of heteroatoms like oxygen and nitrogen in the this compound skeleton introduces the possibility of various hyperconjugative interactions, such as n→σ* interactions, which can stabilize certain conformations and influence reactivity. beilstein-journals.org For instance, the interaction between the lone pair of a nitrogen atom and the antibonding orbital of a C-H bond (nN→σ*C–H) can be a key factor in conformational stability. beilstein-journals.org
Through-Bond Interactions
Through-bond interactions, a type of stereoelectronic effect where orbitals interact through the sigma bond framework, have been shown to be crucial in explaining the reactivity of 3-azabicyclo[3.3.1]nonane derivatives. chemrxiv.orgnih.gov Computational studies have revealed that remote substituents can influence the reactivity of the molecule through these interactions. chemrxiv.orgnih.gov
These through-bond hyperconjugation and conjugation effects can be analyzed using techniques like natural bond orbital (NBO) analysis and isodesmic reactions. chemrxiv.orgnih.gov For example, in certain 3-azabicyclo[3.3.1]nonanes, puzzling differences in reactivity between a vinylogous chloride and a vinylogous ester were rationalized by considering the role of these remote, through-bond stereoelectronic effects. chemrxiv.orgnih.gov In 1-aza-adamantane derivatives, a through-bond interaction is observed between the nitrogen lone pair and a substituent at the 4-position, which affects the basicity of the nitrogen. researchgate.net These findings underscore the importance of considering the entire molecular framework, not just the immediate vicinity of the reacting centers, when analyzing the reactivity of these bicyclic systems.
Hyperconjugation Phenomena
There is currently no specific research data or detailed analysis available in peer-reviewed literature that focuses on the hyperconjugation phenomena within the This compound system. Studies on related structures, such as 3-azabicyclo[3.3.1]nonanes, have explored through-bond stereoelectronic effects, but these findings cannot be directly extrapolated to the title compound due to the presence and positioning of the two oxygen atoms, which would significantly alter the electronic environment and orbital interactions. The influence of the oxygen heteroatoms at the 3 and 9 positions on the stability and conformation through hyperconjugative interactions, such as anomeric effects involving the nitrogen lone pair and adjacent σ-bonds, remains an uninvestigated area.
Oxidative Transformations Involving Azabicyclo[3.3.1]nonane N-Oxyls
Similarly, the synthesis and reactivity of This compound N-oxyl have not been described in the scientific literature. The field of oxidative catalysis has extensively documented the utility of related N-oxyl radicals, most notably 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO). ABNO is a well-established, highly reactive organocatalyst for the aerobic oxidation of alcohols and other functional groups. researchgate.netorganic-chemistry.org Its catalytic activity is attributed to its unhindered nitroxyl (B88944) radical, which facilitates the formation of the corresponding oxoammonium ion, the active oxidizing species. researchgate.net
However, no studies have been published on the preparation of the N-oxyl derivative of This compound or its potential application in oxidative transformations. The electronic effects of the two ether linkages within the bicyclic framework would likely modulate the redox potential and stability of the corresponding nitroxyl radical and its oxoammonium cation, making its reactivity profile distinct from that of ABNO. Without experimental data, any discussion of its catalytic efficacy or reaction mechanisms would be purely speculative.
Quantum Mechanical (QM) Calculations for Structural Elucidation
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule like this compound at the electronic level. These methods provide a detailed picture of the molecule's geometry, stability, and electronic structure.
Ab Initio Methods in Conformational Analysis
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are powerful tools for conformational analysis. For a flexible molecule like this compound, which can exist in various conformations such as chair-chair, chair-boat, and boat-boat forms, ab initio calculations can determine the relative energies of these conformers. By identifying the lowest energy conformations, these methods can predict the most stable three-dimensional structures of the molecule. For related bicyclo[3.3.1]nonane systems, ab initio studies have been crucial in understanding the subtle interplay of steric and electronic effects that govern conformational preferences.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. DFT methods are particularly well-suited for studying the properties of organic molecules like this compound.
A primary application of DFT is the optimization of molecular geometries to find the most stable structures, corresponding to minima on the potential energy surface. For this compound, DFT calculations would provide precise bond lengths, bond angles, and dihedral angles for its various conformers. The relative energies of these optimized structures can then be calculated to determine the most abundant conformer at a given temperature.
Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
| Chair-Chair | 0.00 |
| Chair-Boat | 3.50 |
| Boat-Chair | 3.50 |
| Boat-Boat | 7.20 |
Note: This table is illustrative and represents the type of data that would be generated from DFT calculations. Actual values would require specific computational studies.
DFT calculations can also predict various spectroscopic properties, which are invaluable for experimental characterization. By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions can then be compared with experimental NMR spectra to confirm the structure and assign specific resonances to individual atoms within the this compound molecule.
Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for the Chair-Chair Conformer of this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 | 65.2 | 64.8 |
| C2 | 70.1 | 69.5 |
| C4 | 70.1 | 69.5 |
| C5 | 65.2 | 64.8 |
| C6 | 45.8 | 45.2 |
| C8 | 45.8 | 45.2 |
Note: This table is for illustrative purposes. The generation of such data requires dedicated DFT calculations and experimental validation.
Molecular Dynamics (MD) Simulations for Conformational Dynamics
While QM methods provide a static picture of molecular conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion. For this compound, MD simulations could reveal the pathways and timescales of conformational interconversions, such as the flipping between different chair and boat forms. This information is crucial for understanding how the molecule's shape fluctuates under different conditions, which can influence its interactions with other molecules.
Theoretical Investigations of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. For this compound, theoretical methods can be used to investigate its reactivity in various chemical transformations. By modeling the reaction pathways, it is possible to identify the transition state structures, which are the high-energy intermediates that connect reactants and products. The calculation of the activation energies associated with these transition states allows for the prediction of reaction rates and the determination of the most favorable reaction pathways. Such studies could, for instance, elucidate the mechanism of N-alkylation or other functionalizations of the amino group in the bicyclic framework.
Analysis of Electronic Structure and Bonding in this compound
The electronic structure and bonding of this compound, a heterocyclic derivative of the bicyclo[3.3.1]nonane framework, are of significant interest for understanding its reactivity, stability, and potential applications. Computational chemistry provides powerful tools to elucidate these properties at a molecular level. While specific published studies focusing exclusively on the electronic structure of this compound are not abundant, a comprehensive understanding can be constructed by drawing parallels with computational studies on analogous bicyclo[3.3.1]nonane systems and by applying established theoretical methods.
Theoretical Framework: Density Functional Theory (DFT) and Natural Bond Orbital (NBO) Analysis
Modern computational investigations of molecules like this compound predominantly employ Density Functional Theory (DFT). This method has been successfully used to study the structure and properties of various bicyclo[3.3.1]nonane derivatives. semanticscholar.org For a detailed analysis of the electronic structure, DFT calculations are often coupled with Natural Bond Orbital (NBO) analysis. The NBO method translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and intermolecular interactions. researchgate.net This approach allows for the quantification of atomic charges, hybridization, and the energetic significance of orbital interactions, such as hyperconjugation. researchgate.netyoutube.com
Conformational Influence on Electronic Properties
The bicyclo[3.3.1]nonane skeleton is known for its conformational flexibility, with the "double chair" (CC) and "boat-chair" (BC) conformations being the most significant. semanticscholar.orgresearchgate.net The preferred conformation is highly sensitive to the nature and position of heteroatoms and substituents. In many heteroanalogues of bicyclo[3.3.1]nonane, the double chair conformer is found to be the most stable. researchgate.net However, repulsive interactions between substituents or lone pairs can favor the boat-chair conformation, a phenomenon sometimes referred to as the "hockey sticks" effect. acs.orgrsc.org
For this compound, the presence of oxygen atoms at the 3- and 9-positions and a nitrogen atom at the 7-position will dictate the conformational equilibrium. Computational modeling would be essential to determine the relative energies of the possible conformers. The electronic properties of each conformer would differ, particularly in terms of dipole moment and the accessibility of lone pairs on the oxygen and nitrogen atoms for intermolecular interactions.
Analysis of Atomic Charges and Electrostatic Potential
A fundamental aspect of the electronic structure is the distribution of electron density. NBO analysis derived from DFT calculations can provide a quantitative measure of the partial atomic charges on each atom in this compound.
A hypothetical NBO charge analysis for the major conformer of this compound is presented in the table below. The values are illustrative and based on general principles of electronegativity and inductive effects observed in similar heterocyclic systems.
| Atom | Predicted NBO Charge (a.u.) |
| O(3) | -0.6 to -0.8 |
| O(9) | -0.6 to -0.8 |
| N(7) | -0.4 to -0.6 |
| C(1), C(5) | +0.1 to +0.3 |
| C(2), C(4), C(6), C(8) | -0.1 to -0.3 |
| H (attached to C) | +0.1 to +0.2 |
| H (attached to N) | +0.3 to +0.5 |
The highly electronegative oxygen atoms are expected to bear the most significant negative partial charges. The nitrogen atom would also be negatively charged, but to a lesser extent than oxygen. The carbon atoms bonded to these heteroatoms (C(2), C(4), C(6), C(8)) would exhibit a degree of positive charge due to inductive effects, while the bridgehead carbons (C(1), C(5)) would also be slightly positive. This charge distribution would create a distinct molecular electrostatic potential (MEP), with negative potential localized around the oxygen and nitrogen atoms, indicating the likely sites for electrophilic attack or coordination with metal ions.
Bonding Analysis and Hyperconjugative Interactions
NBO analysis is particularly insightful for understanding the nature of the chemical bonds and the stabilizing effects of orbital interactions. In this compound, the C-O, C-N, and C-C bonds would be characterized by their respective natural bond orbitals.
A crucial aspect to investigate would be the presence of stereoelectronic effects, such as the anomeric effect. The anomeric effect involves the delocalization of electron density from a lone pair on a heteroatom into an adjacent antibonding (σ*) orbital. In the context of this compound, interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent C-C and C-H bonds would be expected.
The second-order perturbation theory analysis within the NBO framework can quantify the stabilization energy (E(2)) associated with these donor-acceptor interactions. scirp.org
| Donor NBO (i) | Acceptor NBO (j) | Predicted Stabilization Energy E(2) (kcal/mol) |
| LP(1) N7 | σ(C1-C8) | 2.0 - 5.0 |
| LP(1) N7 | σ(C6-C5) | 2.0 - 5.0 |
| LP(1) O3 | σ(C2-C1) | 1.0 - 4.0 |
| LP(1) O3 | σ(C4-C5) | 1.0 - 4.0 |
| LP(1) O9 | σ(C1-C2) | 1.0 - 4.0 |
| LP(1) O9 | σ(C5-C4) | 1.0 - 4.0 |
LP(1) denotes a lone pair orbital.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the ionization potential and the molecule's ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. The HOMO-LUMO gap is a measure of the molecule's chemical stability and electronic excitability.
For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms, reflecting the high energy of their lone pair electrons. The LUMO is likely to be a combination of antibonding σ* orbitals distributed throughout the carbon skeleton. A hypothetical representation of the FMO properties is given below.
| Molecular Orbital | Predicted Energy (eV) | Primary Atomic Contributions |
| HOMO | -6.0 to -8.0 | N(7), O(3), O(9) |
| LUMO | +1.0 to +3.0 | C-H, C-C, C-N, C-O σ* |
| HOMO-LUMO Gap | 7.0 to 11.0 | - |
A relatively large HOMO-LUMO gap would indicate high kinetic stability, which is characteristic of saturated bicyclic systems. This information is crucial for understanding the molecule's potential role in chemical reactions.
Application of the Bicyclo 3.3.1 Nonane Scaffold in Advanced Organic Synthesis
Scaffold Design and Modification for Specific Chemical Purposes
The bicyclo[3.3.1]nonane framework offers a rigid and sterically defined core that can be strategically modified for various chemical applications. The synthesis of heteroanalogues, such as those containing nitrogen and oxygen, introduces functional handles and specific conformational biases.
A key strategy for constructing the azabicyclo[3.3.1]nonane core is through intramolecular cyclization. For instance, a concise synthesis of 3,7-dioxa-9-aza-bicyclo[3.3.1]nonane, a constitutional isomer of the title compound, was achieved through intramolecular N-cyclization. rsc.org This process begins with an amine diol, which is converted to a cyclization precursor. rsc.org Treatment with trifluoroacetic acid then prompts a rapid cyclization to yield a hemiaminal, which is subsequently converted to the final 3,7-dioxa-9-aza-bicyclo[3.3.1]nonane product in high yield. rsc.orgresearchgate.netresearchgate.net
Other synthetic methodologies are widely employed to create diverse bicyclo[3.3.1]nonane derivatives. The Mannich reaction is a classic and convenient method for preparing 3-aza- and 3,7-diazabicyclo[3.3.1]nonan-9-ones. semanticscholar.org This reaction typically involves the condensation of a ketone with acidic α-hydrogens, a primary amine, and an aldehyde. semanticscholar.org Modifications to this core structure are common, such as varying the substituents on the nitrogen atoms in the 3- and 7-positions of the bispidine (3,7-diazabicyclo[3.3.1]nonane) cycle, which can significantly influence the compound's biological activity and spectral characteristics. ect-journal.kzresearchgate.net
The table below summarizes various synthetic routes used to construct the bicyclo[3.3.1]nonane core and its heteroanalogues.
| Synthetic Strategy | Description | Resulting Core Structure | Reference |
|---|---|---|---|
| Intramolecular N-Cyclization | Cyclization of an amine diol precursor via a hemiaminal intermediate. | 3,7-Dioxa-9-aza-bicyclo[3.3.1]nonane | rsc.org |
| Mannich Reaction | Condensation of a piperidone, a primary amine, and formaldehyde (B43269). | 3,7-Diazabicyclo[3.3.1]nonan-9-one | semanticscholar.org |
| Aldol (B89426) Condensation | Base-promoted intramolecular aldolization is a key step in synthesizing the core of natural products like hyperforin. | Substituted Bicyclo[3.3.1]nonane | rsc.org |
| Effenberger-type Cyclization | Reaction of a 1-methoxy-1-cyclohexene with malonyl dichloride. | Bicyclo[3.3.1]nonane-dione | rsc.org |
Role as a Privileged Scaffold in Medicinal Chemistry Research (as a structural motif)
The bicyclo[3.3.1]nonane moiety and its heteroatomic derivatives are recognized as "privileged scaffolds" in medicinal chemistry. nih.govacs.org This designation stems from their recurring presence in a multitude of biologically active compounds and their ability to interact with diverse biological targets. The rigid conformation of the scaffold reduces the entropic penalty upon binding to a receptor and allows for a well-defined orientation of appended functional groups in three-dimensional space.
Indole alkaloids containing the azabicyclo[3.3.1]nonane architecture, for example, are noted for their potential as anticancer, antimalarial, and anti-inflammatory drug candidates. rsc.orgnih.gov Similarly, derivatives of 3,7-diazabicyclo[3.3.1]nonane, a naturally occurring scaffold, are known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov The structural framework is also found in compounds investigated for neurodegenerative disorders and as analgesics.
Precursors for Complex Synthetic Targets
The bicyclo[3.3.1]nonane scaffold serves as a crucial building block for the synthesis of more complex molecules, including both synthetic targets and natural products. rsc.orgnih.gov Its rigid structure provides a reliable foundation upon which intricate stereochemical and functional features can be built.
Recent developments have seen modified bicyclo[3.3.1]nonane units used as precursors to access challenging molecular architectures. nih.gov For instance, the 9-azabicyclo[3.3.1]nonane ring system is the core of homotropane alkaloids such as adaline and euphococcinine, making its synthesis a key step in the total synthesis of these natural products. beilstein-journals.org Another significant application is the synthesis of novel chorismate mutase inhibitors, which are based on the azabicyclo[3.3.1]nonane system. rsc.org The synthesis of these inhibitors relies on constructing the key bicyclic core from precursor molecules. rsc.org
| Bicyclo[3.3.1]nonane Derivative | Role as Precursor | Complex Synthetic Target | Reference |
|---|---|---|---|
| 9-Azabicyclo[3.3.1]nonane | Core structural unit | Homotropane alkaloids (e.g., adaline, euphococcinine) | beilstein-journals.org |
| Azabicyclo[3.3.1]nonane system | Key bicyclic core | Chorismate mutase inhibitors | rsc.org |
| Bicyclo[3.3.1]nonan-9-one core | Intermediate via intramolecular aldol condensation | Natural products (e.g., garsubellin A, hyperforin) | rsc.orgnih.gov |
Development of Chemical Probes and Ligands
The defined stereochemistry of the bicyclo[3.3.1]nonane scaffold makes it an excellent template for designing selective ligands and chemical probes to investigate biological systems. By modifying the core and its substituents, researchers can fine-tune binding affinity and selectivity for specific protein targets.
A notable example involves derivatives of 3,7-diazabicyclo[3.3.1]nonane, which have been developed as subtype-selective ligands for nicotinic acetylcholine receptors (nAChRs). nih.gov Incorporating a carboxamide group into the scaffold allowed for the creation of high-affinity ligands with selectivity for the α4β2 subtype. nih.gov In another study, a larger bicyclic system, endo-3-oxa-9-azabicyclo[3.3.1]nonan-7-ol, was synthesized and optimized to create a potent in vivo chemical probe for inhibiting B-cell lymphoma 6 (BCL6), an oncogenic driver in lymphoma. semanticscholar.org Furthermore, chiral ligands based on the bicyclo[3.3.1]nonane skeleton have been successfully employed in the kinetic oxidative resolution of alcohols, demonstrating their utility in asymmetric catalysis. rsc.org
| Bicyclo[3.3.1]nonane Derivative | Application | Biological Target/Process | Reference |
|---|---|---|---|
| N-Substituted 3,7-diazabicyclo[3.3.1]nonanes | Subtype-selective ligands | Nicotinic Acetylcholine Receptors (nAChRs) | nih.gov |
| endo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol | In vivo chemical probe | B-cell lymphoma 6 (BCL6) | semanticscholar.org |
| Chiral diamino bicyclo[3.3.1]nonane ligands | Chiral ligands | Kinetic oxidative resolution of alcohols | rsc.org |
Strategies for Diversity-Oriented Synthesis (DOS) using the Bicyclo[3.3.1]nonane Core
Diversity-Oriented Synthesis (DOS) is a powerful approach for generating libraries of structurally diverse small molecules to probe biological functions and discover new therapeutic agents. The bicyclo[3.3.1]nonane core is an attractive scaffold for DOS due to its rigid, three-dimensional nature, which allows for the systematic exploration of chemical space.
One effective strategy for achieving molecular diversity is the build/couple/pair approach, where building blocks are combined, coupled, and then cyclized to generate a wide array of different scaffolds. mdpi.com While extensively applied to other frameworks, the principles are directly applicable to the bicyclo[3.3.1]nonane system. A more direct application of diversity-generating strategy on this scaffold involves the solid-phase synthesis of polyfunctionalized bicyclo[3.3.1]nonanes. rsc.org This was achieved using a one-step loading/cyclization method, which is amenable to combinatorial approaches for creating a library of related compounds with diverse functionalities. rsc.org
The goal of DOS is to generate molecules with high sp³ character and stereochemical complexity, moving away from flat, aromatic structures common in traditional compound libraries. frontiersin.org By using the bicyclo[3.3.1]nonane core and its analogues like 3,9-Dioxa-7-azabicyclo[3.3.1]nonane as a starting point, chemists can append various side chains and functional groups, rapidly generating a collection of unique, three-dimensional molecules for high-throughput screening and chemical biology research.
Q & A
Q. What are the primary synthetic routes for 3,9-Dioxa-7-azabicyclo[3.3.1]nonane, and how are intermediates purified?
The compound can be synthesized via multicomponent reactions, such as double Michael condensations using phenyliodonium diacetate (PIDA)-mediated phenol oxidation. For example, polysubstituted bicyclo[3.3.1]nonane derivatives are obtained through sequential oxidation of phenols to quinones, followed by cyclization . Purification typically involves chromatography (e.g., CH₂Cl₂/MeOH gradients) and recrystallization. Structural analogs like 3,7-diazabicyclo derivatives are often purified via silica gel chromatography and characterized using NMR and X-ray crystallography .
Q. What safety protocols are critical when handling 3,9-Dioxa-7-azabicyclo derivatives?
Advanced safety measures include rigorous risk assessments for intermediates (e.g., tert-butyl-protected analogs) and adherence to institutional Chemical Hygiene Plans. First-aid protocols mandate immediate consultation with a physician and provision of safety data sheets (SDS) for all intermediates . Lab courses below 698-level require 100% compliance on safety exams, emphasizing proper ventilation and PPE for reactive intermediates .
Q. How is structural characterization performed for bicyclo[3.3.1]nonane derivatives?
Key techniques include:
- NMR spectroscopy : To confirm bridgehead proton environments and substituent positions.
- X-ray crystallography : For resolving stereochemistry, as seen in 3,7-diazabicyclo derivatives .
- Mass spectrometry (MS) : To verify molecular weights, particularly for Boc-protected intermediates .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing 3,9-Dioxa-7-azabicyclo derivatives?
Factorial design allows systematic variation of parameters (temperature, solvent ratios, catalyst loading) to maximize yield. For example, optimizing Michael condensations might involve a 2³ factorial design (three factors at two levels) to identify interactions between phenol substituents, oxidizing agents, and reaction times . Computational tools like process simulation software can model these interactions prior to lab work .
Q. How should researchers address contradictions in reported synthetic yields (e.g., 15–90% in bicyclo[3.3.1]nonane-diones)?
Discrepancies often arise from subtle differences in reaction setup or impurity profiles. Methodological solutions include:
Q. What computational methods enhance the study of this compound’s reactivity?
Density Functional Theory (DFT) simulations can predict regioselectivity in cyclization reactions. Molecular dynamics (MD) simulations aid in understanding solvent effects on reaction pathways. Virtual screening tools (e.g., AutoDock) assess the compound’s potential as a ligand in catalytic or biological systems .
Q. How do structural modifications influence the bioactivity of 3,9-Dioxa-7-azabicyclo derivatives?
Substituents at bridgehead positions (e.g., pyridinyl or imidazolyl groups) enhance binding to nicotinic acetylcholine receptors. For example, fumaric acid salts of 3,7-diazabicyclo derivatives show subtype-selective receptor modulation, validated via in vitro binding assays and crystallography . Combinatorial libraries of analogous structures (e.g., 3-aza-6,8-dioxabicyclo derivatives) enable systematic SAR studies .
Q. What role do bicyclo[3.3.1]nonane derivatives play in catalysis?
These compounds serve as ligands in transition-metal complexes. For instance, 1,3,7-triaza-5-phosphabicyclo derivatives coordinate with Pt(II) or Ru(II) centers, enabling catalytic reductions of allylic alcohols or hydrogenase-like activity. Ligand design focuses on tuning steric and electronic properties via acetyl or carboxylate substituents .
Methodological Resources
- Experimental Design : Use CRDC subclass RDF2050112 (reaction fundamentals) for reactor design frameworks .
- Data Integrity : Implement encryption protocols and access controls in chemical software to secure spectral and crystallographic data .
- Comparative Analysis : Apply theoretical frameworks (e.g., aligning research questions with hypothesis-driven methodologies) to resolve contradictions in published data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
